molecular formula C25H24N2O2 B12727377 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole CAS No. 121111-61-3

2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

Cat. No.: B12727377
CAS No.: 121111-61-3
M. Wt: 384.5 g/mol
InChI Key: CFWPNVAHIGEFIJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-methylphenyl groups and a 3,4-dimethoxyphenyl group attached to the imidazole ring

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylbenzaldehyde, and ammonium acetate.

    Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylbenzaldehyde in the presence of ammonium acetate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the imidazole ring, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or optical activity.

    Biological Studies: Researchers investigate the compound’s interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can be compared with other similar compounds, such as:

    2-(3,4-Dimethoxyphenyl)-1H-imidazole: This compound lacks the two 4-methylphenyl groups, which may result in different chemical and biological properties.

    4,5-Diphenyl-1H-imidazole: This compound lacks the 3,4-dimethoxyphenyl group, which may affect its reactivity and applications.

    2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole:

Properties

CAS No.

121111-61-3

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

InChI

InChI=1S/C25H24N2O2/c1-16-5-9-18(10-6-16)23-24(19-11-7-17(2)8-12-19)27-25(26-23)20-13-14-21(28-3)22(15-20)29-4/h5-15H,1-4H3,(H,26,27)

InChI Key

CFWPNVAHIGEFIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C

Origin of Product

United States

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